molecular formula C20H41ClN2O B3265326 1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate CAS No. 404001-62-3

1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate

Cat. No.: B3265326
CAS No.: 404001-62-3
M. Wt: 361.0 g/mol
InChI Key: YCRGEJFZTMXLMF-UHFFFAOYSA-M
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Chemical Reactions Analysis

1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can influence the reactivity and stability of the compound in various chemical and biological systems . The pathways involved in its mechanism of action are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

1-Hexadecyl-3-Methylimidazolium Chloride Monohydrate can be compared with other similar compounds such as:

  • 1-Cetyl-3-Methylimidazolium Chloride
  • 1-Hexadecyl-3-Methyl-1H-Imidazolium Chloride

These compounds share similar structural features but may differ in their physical and chemical properties, making this compound unique in its applications and reactivity .

Properties

IUPAC Name

1-hexadecyl-3-methylimidazol-3-ium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39N2.ClH.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;;/h18-20H,3-17H2,1-2H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRGEJFZTMXLMF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90109990
Record name 1-Hexadecyl-3-methyl-1H-imidazolium chloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90109990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404001-62-3
Record name 1-Hexadecyl-3-methyl-1H-imidazolium chloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90109990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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